5-(4-Ethoxyphenyl)-4-(2-(2,4,6-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
Description
This compound belongs to the 1,2,4-triazole-3-thiol class, characterized by a triazole core substituted with a thiol (-SH) group at position 3, a 4-ethoxyphenyl group at position 5, and a hydrazinyl-linked 2,4,6-trimethoxybenzylidene moiety at position 2.
Key structural features:
- Triazole-thiol backbone: Provides redox activity and metal-binding capabilities.
- 4-Ethoxyphenyl group: Introduces electron-donating effects and steric bulk.
- 2,4,6-Trimethoxybenzylidene hydrazine: Enhances π-π stacking interactions and modulates electronic properties.
Synthetic routes for analogous compounds (e.g., ) typically involve:
Cyclization of thiosemicarbazides to form the triazole-thiol core.
Schiff base condensation with substituted aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) under acidic conditions .
Properties
CAS No. |
624725-21-9 |
|---|---|
Molecular Formula |
C20H23N5O4S |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-4-[(2E)-2-[(2,4,6-trimethoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H23N5O4S/c1-5-29-14-8-6-13(7-9-14)19-22-23-20(30)25(19)24-21-12-16-17(27-3)10-15(26-2)11-18(16)28-4/h6-12,24H,5H2,1-4H3,(H,23,30)/b21-12+ |
InChI Key |
PRQOBRXJDONYOQ-CIAFOILYSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=C(C=C(C=C3OC)OC)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=C(C=C(C=C3OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Solvent Systems
-
Aqueous NaOH : Optimal for cyclization reactions, providing polar protic conditions that stabilize intermediates.
-
Absolute ethanol : Preferred for condensation steps due to its ability to dissolve both hydrophilic and hydrophobic reactants.
-
DMF : Used in coupling reactions requiring high temperatures, though purification challenges necessitate post-reaction dialysis.
Catalysts and Additives
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to modify the hydrazone or triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly used.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Reduced Derivatives: Formed from the reduction of the hydrazone or triazole ring.
Substituted Derivatives: Formed from various substitution reactions on the aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a triazole ring and a thiol group. These functional groups contribute to its reactivity and biological activity. The presence of the triazole moiety allows for participation in nucleophilic substitutions and cycloadditions, while the thiol group can engage in oxidation-reduction reactions .
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. 5-(4-Ethoxyphenyl)-4-(2-(2,4,6-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol has been explored for its potential as an antibacterial agent. Studies have shown that triazoles can inhibit the growth of various pathogens due to their ability to interact with microbial enzymes .
Anticancer Properties
Triazole derivatives have been investigated for their anticancer effects. The compound's unique structure may enhance its ability to inhibit tumor growth by interfering with cellular proliferation pathways. Preliminary studies suggest that it could act as a potential chemotherapeutic agent .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. Triazoles are known to modulate inflammatory responses through various biochemical pathways, making this compound a candidate for developing anti-inflammatory drugs .
Agrochemicals
The unique properties of this compound make it suitable for use in agrochemicals. Its ability to act against plant pathogens can help improve crop yields and protect against diseases .
Herbicide Development
Triazoles are often utilized in herbicide formulations due to their effectiveness in controlling weed populations. The incorporation of this compound into herbicides could enhance their efficacy by providing additional modes of action against resistant strains of weeds .
Nonlinear Optical Properties
Recent studies have investigated the nonlinear optical properties of triazole derivatives. The compound may be used in the development of materials for optical applications such as sensors and light-emitting devices due to its electronic properties .
Synthetic Transformations
The reactivity of the thiol group allows for various synthetic transformations, making this compound valuable in organic synthesis. It can be utilized as a building block for creating more complex molecules with specific desired properties .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of several triazole derivatives demonstrated that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between structural complexity and antimicrobial potency .
Case Study 2: Anticancer Research
In vitro testing revealed that this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of 5-(4-Ethoxyphenyl)-4-(2-(2,4,6-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole and thiol groups. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound is compared to structurally related triazole derivatives with modifications in aryl groups, hydrazone linkages, and substituent patterns (Table 1).
Table 1: Substituent Comparison of Selected 1,2,4-Triazole-3-Thiol Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., nitro in ) increase reactivity but reduce solubility.
- Methoxy/ethoxy groups (e.g., trimethoxy in the target compound) improve membrane permeability and bioactivity .
- Halogenated hydrazines (e.g., 4-iodophenyl in ) enhance antiviral potency but may increase toxicity.
Table 2: Bioactivity Comparison
Key Findings :
- The target compound’s trimethoxybenzylidene group may enhance binding to viral proteases or helicases, akin to combretastatin analogs ().
- Iodine and chlorine substituents (e.g., in ) improve antiviral activity but limit pharmacokinetic profiles.
- Methylthio groups (e.g., TRD in ) shift applications to industrial uses like corrosion inhibition.
Physicochemical Properties
Table 3: Physical Property Comparison
Implications :
- The target compound’s high LogP suggests strong lipid membrane affinity, favorable for CNS-targeting drugs.
- Fluorophenyl analogs (e.g., ) exhibit better aqueous solubility due to reduced hydrophobicity.
Biological Activity
The compound 5-(4-Ethoxyphenyl)-4-(2-(2,4,6-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol , also referred to as ETHT , is a member of the triazole family known for its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and various therapeutic potentials as evidenced by recent research findings.
- Molecular Formula : C20H22N4O5S
- Molecular Weight : Approximately 429.5 g/mol
The compound features a triazole ring and a thiol group, which are critical for its biological activity. The presence of these functional groups allows ETHT to participate in various chemical reactions, enhancing its potential therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole-3-thiol compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted the cytotoxic effects of related hydrazone derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. The results indicated that these compounds were particularly effective against melanoma cells, suggesting a selective cytotoxic profile .
Case Study: Cytotoxicity Testing
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| ETHT | IGR39 | 2.5 | Induction of apoptosis |
| ETHT | MDA-MB-231 | 3.0 | Cell cycle arrest at G2/M phase |
| ETHT | Panc-1 | 3.5 | Inhibition of migration |
The mechanism through which ETHT exerts its anticancer effects appears to involve several pathways:
- Induction of Apoptosis : Studies have shown that ETHT can trigger apoptotic pathways in cancer cells, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation .
- Inhibition of Migration : ETHT has also been characterized as an antimetastatic candidate due to its ability to inhibit cancer cell migration .
Antimicrobial Activity
In addition to its anticancer properties, ETHT has shown promise in antimicrobial activity. Research indicates that triazole derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
Other Biological Activities
ETHT's biological profile extends beyond anticancer and antimicrobial activities; it has also been studied for:
- Anti-inflammatory Effects : Some studies suggest that triazole derivatives can reduce inflammation markers in vitro.
- Antioxidant Properties : The thiol group in ETHT may contribute to its antioxidant capabilities, offering protective effects against oxidative stress.
Q & A
Q. Key Variables :
- pH : Acidic conditions favor Schiff base formation, while basic conditions enhance cyclization.
- Temperature : Prolonged reflux (>8 hours) degrades the product, reducing yield by 15–20% .
What spectroscopic and crystallographic methods are most effective for structural characterization?
Basic Research Question
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 78.60° between triazole and methoxyphenyl rings) and confirms the Z-configuration of the benzylidene group .
- NMR : 1H NMR (DMSO-d6) identifies key protons:
- Thiol proton at δ 13.2–13.5 ppm (broad singlet).
- Ethoxy group at δ 1.35 ppm (triplet) and δ 4.05 ppm (quartet) .
- FT-IR : Stretching vibrations at 2550 cm⁻¹ (S–H) and 1610 cm⁻¹ (C=N) confirm functional groups .
Advanced Tip : Use SC-XRD (Single-Crystal X-ray Diffraction) to analyze intermolecular N–H···O hydrogen bonds, which stabilize the crystal lattice .
How do substituents influence bioactivity and binding interactions?
Advanced Research Question
- Methoxy/Ethoxy Groups : Enhance lipophilicity (logP = 2.8 ± 0.3) and membrane permeability, increasing antimicrobial activity by 30–50% compared to non-substituted analogs .
- Trimethoxybenzylidene : Facilitates π-π stacking with bacterial enzyme active sites (e.g., dihydrofolate reductase), as shown in docking studies (binding energy = −9.2 kcal/mol) .
- Thiol Group : Chelates Zn²⁺ in metalloenzymes, disrupting microbial biofilm formation .
Q. Methodological Solutions :
- Standardize protocols using CLSI guidelines.
- Use isogenic microbial strains to isolate substituent effects .
How can purification protocols be optimized for high-purity samples?
Q. Methodological Focus
- Recrystallization : Ethanol/water (3:1 v/v) achieves >95% purity (HPLC) but requires slow cooling (1°C/min) to avoid co-precipitation of byproducts .
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) eluent separates impurities (Rf = 0.45) but lowers recovery to 60–70% .
- TLC Monitoring : Use pre-coated silica plates (ethyl acetate mobile phase) to track reaction progress .
Advanced Tip : Employ preparative HPLC (C18 column, 70:30 acetonitrile/water) for milligram-scale purification with 99% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
